molecular formula C29H25N5O2 B3690433 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide

Cat. No.: B3690433
M. Wt: 475.5 g/mol
InChI Key: AFHBLMPRYKUCQB-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide is a pyrazole-acrylamide hybrid compound characterized by two distinct pyrazole rings and an acrylamide linker. The core structure includes a 1,5-dimethyl-3-oxo-2-phenylpyrazolone moiety, which is known for its anti-inflammatory and analgesic properties, as seen in derivatives like dypirone . This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors responsive to pyrazole-based ligands.

Properties

IUPAC Name

(E)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O2/c1-21-27(29(36)34(32(21)2)25-16-10-5-11-17-25)30-26(35)19-18-23-20-33(24-14-8-4-9-15-24)31-28(23)22-12-6-3-7-13-22/h3-20H,1-2H3,(H,30,35)/b19-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHBLMPRYKUCQB-VHEBQXMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide is a synthetic compound belonging to the pyrazole class of compounds, which have gained attention for their diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

N 1 5 dimethyl 3 oxo 2 phenyl 2 3 dihydro 1H pyrazol 4 yl 3 1 3 diphenyl 1H pyrazol 4 yl acrylamide\text{N 1 5 dimethyl 3 oxo 2 phenyl 2 3 dihydro 1H pyrazol 4 yl 3 1 3 diphenyl 1H pyrazol 4 yl acrylamide}

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF70.01Apoptosis induction
NCI-H4600.03Inhibition of Aurora-A kinase
A5490.39Autophagy induction

These results indicate that the compound may induce apoptosis and inhibit key signaling pathways involved in tumor growth and proliferation .

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Kinases : The compound has been reported to inhibit Aurora-A kinase, a critical regulator of cell cycle progression. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Induction of Autophagy : In certain cell lines such as A549, the compound triggers autophagy without causing apoptosis initially. This dual mechanism may provide a therapeutic advantage by targeting cancer cells through multiple pathways .
  • Cytotoxicity : The cytotoxic effects observed in various cell lines suggest that the compound can disrupt cellular functions leading to cancer cell death .

Study 1: In Vitro Evaluation

In a study evaluating the cytotoxic effects of various pyrazole derivatives, N-(1,5-dimethyl-3-oxo...) was found to exhibit significant cytotoxicity against MCF7 and NCI-H460 cell lines with IC50 values less than 0.05 µM. The study highlighted its potential as a lead compound for further development in cancer therapy .

Study 2: Mechanistic Insights

Another investigation into the mechanistic pathways revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This condition is often associated with the induction of apoptosis and could be a contributing factor to its anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key structural motifs with several pyrazole derivatives, as outlined below:

Compound Name Core Features Key Modifications
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide Pyrazolone core Formamide substituent instead of acrylamide; lacks the second pyrazole ring.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Pyrazolone core with acetamide linker Methylsulfanyl-phenyl group; shorter linker compared to acrylamide.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide Pyrazolone core with isoindole-dione substituent Isoindole-dione group introduces planar aromaticity and hydrogen-bonding capacity.
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone core with dichlorophenyl-acetamide Dichlorophenyl group enhances lipophilicity and potential antimicrobial activity.

Crystallographic and Conformational Insights

  • The pyrazolone core adopts a planar conformation stabilized by intramolecular hydrogen bonding (N–H⋯O), as observed in N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide .
  • Steric repulsion between the phenyl and diphenylpyrazole groups may lead to a non-planar geometry, reducing crystallization efficiency .

Q & A

Q. What are the standard synthetic methodologies for preparing pyrazole-acrylamide derivatives like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide?

Methodological Answer: The synthesis typically involves coupling a pyrazole-4-carboxylic acid derivative with an acrylamide-containing moiety using carbodiimide-based reagents. For example:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with triethylamine as a base.
  • Conditions : Reactions are conducted in dichloromethane or DMF at 273–298 K under inert atmospheres to minimize side reactions.
  • Purification : Crude products are extracted with organic solvents (e.g., dichloromethane), washed with NaHCO₃, dried, and recrystallized from solvents like methanol or acetonitrile .

Q. How is single-crystal X-ray diffraction (SCXRD) employed to determine the molecular structure of such compounds?

Methodological Answer: SCXRD involves:

Crystal Growth : Slow evaporation of solvent (e.g., CH₂Cl₂ or MeOH) to obtain diffraction-quality crystals.

Data Collection : Using a diffractometer (e.g., Mo/Kα radiation, λ = 0.71073 Å) at low temperatures (100–293 K) to reduce thermal motion .

Refinement : Software like SHELXL refines structures using least-squares methods, yielding parameters like R factors (e.g., R₁ = 0.042 for nitro-substituted derivatives) .

Q. How do hydrogen-bonding networks influence crystal packing, and what analytical methods are used to characterize them?

Methodological Answer: Hydrogen bonds (N–H⋯O, C–H⋯O) form supramolecular motifs (e.g., R₂²(10) rings) that stabilize crystal lattices. Key steps:

Graph Set Analysis : Classifies hydrogen-bond patterns into discrete motifs (e.g., chains, rings) using Etter’s formalism .

Topology Mapping : Software like Mercury visualizes interactions, revealing 2D/3D networks. For example, nitro-substituted derivatives form 2D networks via N–H⋯O and C–H⋯O bonds .

Q. How do substituent variations (e.g., nitro, methylsulfanyl) impact molecular conformation and intermolecular interactions?

Methodological Answer: Substituents alter steric and electronic properties, affecting:

  • Dihedral Angles : Electron-withdrawing groups (e.g., NO₂) increase torsion between pyrazole and aryl rings (67.0° vs. 37.4° for methylsulfanyl) .
  • Hydrogen Bond Strength : Nitro groups enhance N–H⋯O interactions (bond lengths ~1.89 Å) compared to weaker C–H⋯O bonds in methylsulfanyl derivatives .
  • Crystal Packing : Bulky substituents (e.g., dichlorophenyl) induce steric repulsion, reducing planarity and altering packing motifs .

Q. What challenges arise in refining crystallographic data for these compounds, and how do software choices affect structural accuracy?

Methodological Answer: Challenges include:

  • Disorder : Flexible substituents (e.g., methyl groups) require multi-position modeling.
  • Twinned Data : SHELXL’s twin refinement tools (e.g., BASF parameter) resolve overlapping reflections .
  • Software Bias : SHELX programs prioritize robustness, but alternative software (e.g., Olex2) may offer better handling of high-resolution data .

Q. How can researchers correlate structural features with biological activity in pyrazole-acrylamide derivatives?

Methodological Answer:

Structure-Activity Relationship (SAR) : Compare bioactivity (e.g., antifungal IC₅₀) across derivatives with varying substituents.

Docking Studies : Use software like AutoDock to predict binding modes to target proteins (e.g., cytochrome P450).

Crystallographic Data : Correlate hydrogen-bonding motifs with membrane permeability or target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.